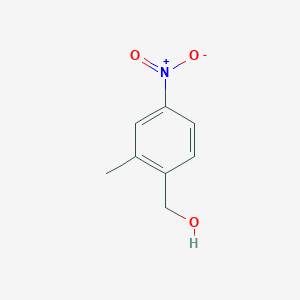
(2-メチル-4-ニトロフェニル)メタノール
概要
説明
(2-Methyl-4-nitrophenyl)methanol, also known as 2-MNP, is a chemical compound that has been studied for its various applications in scientific research. It is a colorless, volatile liquid that is soluble in water and organic solvents. 2-MNP is a derivative of 4-nitrophenol, and its properties are similar to those of 4-nitrophenol, but with the added advantage of being more stable and easier to handle. This compound has been widely used in various scientific research applications, particularly in the fields of organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
大気微粒子状物質分析
(2-メチル-4-ニトロフェニル)メタノール は、大気エアロゾル中のモノ芳香族ニトロ化合物の定量における内部標準として使用できます。 このアプリケーションは、環境モニタリングと人間の健康への大気質の影響の理解において不可欠です .
結晶成長特性評価
この化合物は、4-メチル-2-ニトロアニリン結晶などの成長した結晶の構造と単位格子パラメータ値の決定に役立ちます。 これは、特定の特性を持つ新素材を開発する材料科学において重要です .
蛍光測定
この化合物は、Cd2+などの金属イオンの定量のための蛍光測定法に潜在的に使用できます。 このアプリケーションは、金属汚染物質の検出と定量を行う環境化学において重要です .
溶媒効果研究
(2-メチル-4-ニトロフェニル)メタノール は、関連する化合物の電子特性と分子特性に対する溶媒の影響を調査する研究に関係している可能性があります。 このような研究は、化学プロセスの設計と製品の設計に役立ちます .
生命科学研究
直接言及されていませんが、(2-メチル-4-ニトロフェニル)メタノール のような化合物は、細胞生物学、ゲノミクス、プロテオミクスを含むさまざまな生命科学研究分野で使用でき、生物学的プロセスとシステムに関する重要な洞察を提供します .
作用機序
Target of Action
The primary target of (2-Methyl-4-nitrophenyl)methanol is PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a cell-to-cell communication mechanism that allows bacteria to behave collectively rather than as individuals .
Mode of Action
(2-Methyl-4-nitrophenyl)methanol interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and behaviors . The compound has been shown to have a tight-binding mode of action, indicating a strong interaction with the PqsD enzyme .
Biochemical Pathways
By inhibiting PqsD, (2-Methyl-4-nitrophenyl)methanol affects the QS system of Pseudomonas aeruginosa . This system regulates a variety of virulence factors and contributes to biofilm formation, a key reason for bacterial resistance against conventional antibiotics . Disruption of this system can therefore have significant downstream effects on the bacteria’s ability to infect and resist treatment.
Pharmacokinetics
The compound’s effectiveness in inhibiting pqsd suggests that it is able to reach its target in sufficient concentrations .
Result of Action
The inhibition of PqsD by (2-Methyl-4-nitrophenyl)methanol results in disruption of the QS system in Pseudomonas aeruginosa . This leads to a reduction in the production of virulence factors and a decrease in biofilm formation . These molecular and cellular effects can potentially reduce the bacteria’s ability to infect and resist treatment.
特性
IUPAC Name |
(2-methyl-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSWIWNWHAUARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612649 | |
| Record name | (2-Methyl-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22162-15-8 | |
| Record name | (2-Methyl-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)
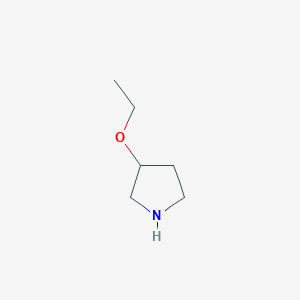
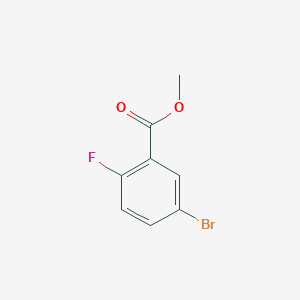
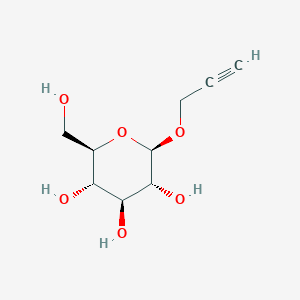
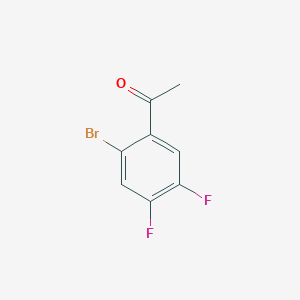
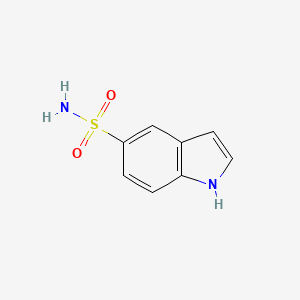
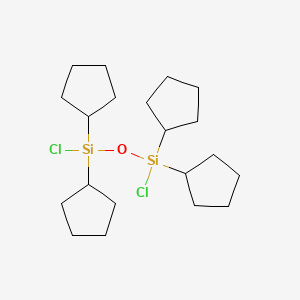




![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)

